The Central Role of Shikimate-3-Phosphate in Aromatic Amino Acid Biosynthesis: A Technical Guide
The Central Role of Shikimate-3-Phosphate in Aromatic Amino Acid Biosynthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The shikimate pathway is an essential metabolic route in bacteria, archaea, fungi, algae, and plants for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan), folates, and other crucial aromatic compounds.[1][2] This pathway is absent in mammals, making its enzymes attractive targets for the development of herbicides and antimicrobial agents.[1][3] At the heart of this seven-step pathway lies shikimate-3-phosphate, a key intermediate whose formation and consumption are critical for the downstream synthesis of the aromatic amino acids. This technical guide provides an in-depth exploration of the role of shikimate-3-phosphate, focusing on the enzymes that directly govern its metabolism: shikimate kinase and 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase.
The Shikimate Pathway: An Overview
The shikimate pathway commences with the condensation of phosphoenolpyruvate (PEP) and erythrose-4-phosphate to ultimately yield chorismate, the common precursor for the three aromatic amino acids.[4][5] Shikimate-3-phosphate emerges as the product of the fifth step and serves as the substrate for the sixth step. Its strategic position makes the enzymes responsible for its turnover, shikimate kinase and EPSP synthase, pivotal control points in the pathway.
Key Enzymes in Shikimate-3-Phosphate Metabolism
Shikimate Kinase (SK)
Shikimate kinase (EC 2.7.1.71) catalyzes the ATP-dependent phosphorylation of shikimate at the 3-hydroxyl group to produce shikimate-3-phosphate and ADP.[4] This reaction is the fifth step in the shikimate pathway and is essential for the viability of organisms that possess this pathway.[6]
The kinetic parameters of shikimate kinase vary among different organisms. Below is a summary of reported kinetic constants.
| Organism | Substrate | Km (µM) | kcat (s-1) | Reference |
| Mycobacterium tuberculosis | Shikimate | 650 ± 28 | 60 ± 8 | [7] |
| Mycobacterium tuberculosis | MgATP | 112 ± 4 | 60 ± 8 | [7] |
| Staphylococcus aureus (MRSA) | Shikimate | 153 | - | [7] |
| Staphylococcus aureus (MRSA) | ATP | 224 | - | [7] |
| Sorghum bicolor | Shikimate | 200 | - | [8] |
| Sorghum bicolor | ATP | 110 | - | [8] |
5-Enolpyruvylshikimate-3-Phosphate (EPSP) Synthase
EPSP synthase (EC 2.5.1.19) facilitates the transfer of an enolpyruvyl group from phosphoenolpyruvate (PEP) to the 5-hydroxyl group of shikimate-3-phosphate, yielding 5-enolpyruvylshikimate-3-phosphate (EPSP) and inorganic phosphate.[9] This enzyme is the target of the broad-spectrum herbicide glyphosate, which acts as a competitive inhibitor with respect to PEP.[10]
The kinetic parameters for EPSP synthase are crucial for understanding its efficiency and its interaction with inhibitors like glyphosate.
| Organism | Substrate | Km (µM) | kcat (s-1) | Inhibitor | Ki (µM) | Reference |
| Zea mays (Maize, TIPS variant) | PEP | 29 ± 1.8 | 3.3 ± 0.1 | Glyphosate | 2400 ± 300 | [7] |
| Agrobacterium sp. (CP4) | PEP | 200 (with KCl) | - | Glyphosate | 6000 | [7] |
| Escherichia coli | PEP | 3.5 | - | Glyphosate | 1.1 | [11] |
| GR79-EPSPS (mutant) | PEP | 12.316 | 21.011 | Glyphosate | 75.360 | [12] |
| GR79(Y40I)-EPSPS (mutant) | PEP | 17.585 | 26.697 | Glyphosate | 127.343 | [12] |
Experimental Protocols
Detailed methodologies are essential for the study of these enzymes. The following sections provide generalized protocols for enzyme expression, purification, and activity assays.
Recombinant Enzyme Expression and Purification
A common workflow for obtaining purified shikimate pathway enzymes for characterization is outlined below. Specific conditions may require optimization for each target enzyme.
1. Cloning and Transformation:
-
The gene encoding the target enzyme (shikimate kinase or EPSP synthase) is amplified from the source organism's DNA via PCR.
-
The amplified gene is then cloned into a suitable expression vector, often containing an affinity tag (e.g., His₆-tag) for simplified purification.
-
The resulting plasmid is transformed into a suitable bacterial expression host, such as E. coli BL21(DE3).[13][14]
2. Protein Expression:
-
A single colony of transformed E. coli is used to inoculate a small starter culture, which is then used to inoculate a larger volume of growth medium containing the appropriate antibiotic.
-
The culture is grown at 37°C with shaking until it reaches an optimal cell density (OD₆₀₀ of 0.4-0.6).
-
Protein expression is induced by the addition of an inducing agent, such as isopropyl β-D-1-thiogalactopyranoside (IPTG). The culture is then incubated for a further period at a reduced temperature (e.g., 18-25°C) to enhance protein solubility.[13][15]
-
Cells are harvested by centrifugation.
3. Protein Purification:
-
The cell pellet is resuspended in a lysis buffer and the cells are disrupted by sonication or other mechanical means on ice.
-
The cell lysate is clarified by high-speed centrifugation to remove cell debris.
-
The supernatant containing the soluble protein is loaded onto an affinity chromatography column (e.g., Ni-NTA for His-tagged proteins).
-
After washing the column to remove non-specifically bound proteins, the target enzyme is eluted.
-
For higher purity, a second purification step, such as size-exclusion chromatography, can be performed.[13][14]
-
The purity of the enzyme is assessed by SDS-PAGE.
Key Enzyme Activity Assays
This continuous assay measures the production of ADP, which is coupled to the oxidation of NADH, resulting in a decrease in absorbance at 340 nm.[7][13]
Principle: The ADP produced by shikimate kinase is used by pyruvate kinase (PK) to convert phosphoenolpyruvate (PEP) to pyruvate. The pyruvate is then reduced to lactate by lactate dehydrogenase (LDH), which simultaneously oxidizes NADH to NAD⁺. The rate of NADH oxidation is monitored spectrophotometrically at 340 nm.[13]
Reagents:
-
Assay Buffer: e.g., 100 mM Tris-HCl, 100 mM KCl, 5 mM MgCl₂, pH 7.6
-
Substrates: Shikimate, ATP
-
Coupling System: Phosphoenolpyruvate (PEP), NADH, Pyruvate Kinase (PK), Lactate Dehydrogenase (LDH)
Procedure:
-
Prepare a reaction mixture in a cuvette containing assay buffer, shikimate, ATP, PEP, NADH, and an excess of PK and LDH.
-
Equilibrate the mixture to the desired temperature (e.g., 25°C) in a spectrophotometer and record the baseline absorbance at 340 nm.
-
Initiate the reaction by adding a known amount of purified shikimate kinase.
-
Monitor the decrease in absorbance at 340 nm over time.
-
The rate of the reaction is calculated from the linear portion of the curve using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).
This endpoint assay measures the amount of inorganic phosphate (Pi) released during the reaction.[7][16]
Principle: The condensation of shikimate-3-phosphate and PEP by EPSP synthase releases inorganic phosphate. The amount of Pi is quantified colorimetrically using the malachite green reagent, which forms a colored complex with phosphate that can be measured by its absorbance.
Reagents:
-
Assay Buffer: e.g., 100 mM HEPES-NaOH, pH 7.0
-
Substrates: Shikimate-3-phosphate (S3P), Phosphoenolpyruvate (PEP)
-
Malachite Green Reagent
Procedure:
-
Prepare reaction mixtures containing assay buffer, S3P, and PEP in individual tubes or a microplate.
-
Initiate the reactions by adding the purified EPSP synthase enzyme.
-
Incubate the reactions at a set temperature for a defined period.
-
Stop the reactions (e.g., by adding a solution of sodium dodecyl sulfate).
-
Add the malachite green reagent to each reaction to develop the color.
-
Measure the absorbance at approximately 620-650 nm.
-
The amount of phosphate released is determined by comparison to a standard curve prepared with known concentrations of phosphate.
Regulation of the Shikimate Pathway
The flux of metabolites through the shikimate pathway is tightly regulated to meet the cell's demand for aromatic amino acids and other aromatic compounds.[1][5] In many microorganisms, the primary point of regulation is the first enzyme, DAHP synthase, which is subject to feedback inhibition by the final aromatic amino acid products.[5] In plants, the regulation is more complex, with multiple isoforms of DAHP synthase showing differential sensitivity to feedback inhibitors.[1][4] Additionally, intermediates of the pathway and downstream metabolites can also exert regulatory effects.[1][4]
Conclusion and Future Directions
Shikimate-3-phosphate stands as a critical juncture in the biosynthesis of aromatic amino acids. A thorough understanding of the enzymes that produce and consume this intermediate, namely shikimate kinase and EPSP synthase, is paramount for the development of novel antimicrobial agents and herbicides. The quantitative data and experimental protocols provided in this guide offer a foundation for researchers in this field. Future research will likely focus on elucidating the more subtle aspects of pathway regulation, the protein-protein interactions within the pathway, and the development of next-generation inhibitors that are both potent and specific. The detailed structural and kinetic characterization of these enzymes from a wider range of organisms will continue to be a key driver of innovation in both agriculture and medicine.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Interaction of the herbicide glyphosate with its target enzyme 5-enolpyruvylshikimate 3-phosphate synthase in atomic detail - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biochemical and X-ray crystallographic studies on shikimate kinase: The important structural role of the P-loop lysine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The entry reaction of the plant shikimate pathway is subjected to highly complex metabolite-mediated regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The shikimate pathway: gateway to metabolic diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective Mycobacterium tuberculosis Shikimate Kinase Inhibitors as Potential Antibacterials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. In Vivo Activity, Purification, and Characterization of Shikimate Kinase from Sorghum - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Crystal structure of 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase from the ESKAPE pathogen Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 11. files01.core.ac.uk [files01.core.ac.uk]
- 12. researchgate.net [researchgate.net]
- 13. Identification of potential inhibitors of Mycobacterium tuberculosis shikimate kinase: molecular docking, in silico toxicity and in vitro experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The purification of 5-enolpyruvylshikimate 3-phosphate synthase from an overproducing strain of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. scielo.br [scielo.br]
- 16. pubs.acs.org [pubs.acs.org]
